7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine
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Overview
Description
7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine, also known as this compound, is a useful research compound. Its molecular formula is C13H10BrN5 and its molecular weight is 316.16 g/mol. The purity is usually 95%.
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Biological Activity
7-Amino-4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors involved in disease processes. This article provides a detailed examination of its biological activity, including its mechanism of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C13H10BrN5. The compound features a pyrido[4,3-d]pyrimidine core with an amino group at the 7-position and a 3-bromophenyl group at the 4-position. Its structural properties are crucial for its interactions with biological targets.
Research indicates that this compound primarily acts as a tyrosine kinase inhibitor . Tyrosine kinases play a vital role in the signaling pathways that regulate cell division and metabolism. The inhibition of these enzymes can lead to reduced proliferation of cancer cells and other pathological conditions.
Key Findings:
- Inhibition of Tyrosine Kinases : Studies have shown that this compound effectively inhibits the ATP-binding site of tyrosine kinases, which is critical for their activation .
- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, including Staphylococcus aureus, suggesting potential applications in treating infections .
Table 1: Summary of Biological Activities
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by modifications to its structure. Research has identified several key structural features that enhance its potency:
- Bromination : The presence of the bromine atom on the phenyl ring increases lipophilicity and can improve binding affinity to target proteins.
- Amino Substitution : Variations in the amino group can lead to different levels of biological activity, with certain substitutions enhancing inhibitory effects on tyrosine kinases.
Case Study: Tyrosine Kinase Inhibition
Properties
Molecular Formula |
C13H10BrN5 |
---|---|
Molecular Weight |
316.16 g/mol |
IUPAC Name |
4-N-(3-bromophenyl)pyrido[4,3-d]pyrimidine-4,7-diamine |
InChI |
InChI=1S/C13H10BrN5/c14-8-2-1-3-9(4-8)19-13-10-6-16-12(15)5-11(10)17-7-18-13/h1-7H,(H2,15,16)(H,17,18,19) |
InChI Key |
SFUYILVZGXHCDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC2=NC=NC3=CC(=NC=C32)N |
Synonyms |
PD 153717 PD-153717 PD153717 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.